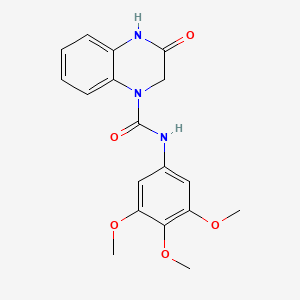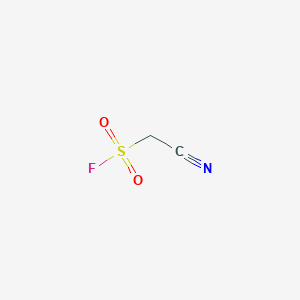
Cyanomethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Fluorosulfonyl radicals have been identified as a new horizon for the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .Molecular Structure Analysis
The molecular structure of Cyanomethanesulfonyl fluoride consists of a cyanomethane group attached to a sulfonyl fluoride group . The InChI representation of the molecule isInChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 . The Canonical SMILES representation is C(C#N)S(=O)(=O)F . Chemical Reactions Analysis
Sulfonyl fluorides, like this compound, can efficiently fluorinate diverse classes of alcohols . Machine learning has been used to map the intricate reaction landscape and enable accurate prediction of high-yielding conditions for untested substrates .Physical And Chemical Properties Analysis
This compound has a molecular weight of 123.11 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 122.97902764 g/mol . The Topological Polar Surface Area is 66.3 Ų . The Heavy Atom Count is 7 .Scientific Research Applications
Medicinal Chemistry Applications
Metabolic and Pharmaceutical Aspects : Cyanomethanesulfonyl fluoride, as part of the broader category of fluorinated compounds, has seen increased application in drug design. Its incorporation into molecules can significantly influence their physicochemical properties, metabolic pathways, and distribution. This compound can facilitate the design of mechanism-based enzyme inhibitors and impact the metabolic fate of fluorinated compounds. The unique reactivity profile of fluorinated motifs, including this compound, provides insights into fluorine's effects on drug metabolism and distribution, enhancing our understanding of deploying fluorine in therapeutic agents (Johnson et al., 2020).
Environmental Science Applications
Fluorinated Environmental Contaminants : The study of perfluorinated acids (PFAs) and their precursors, including compounds like this compound, reveals their environmental persistence and potential health hazards. The transition from long-chain PFAs to shorter-chain and potentially less harmful alternatives reflects ongoing efforts to understand and mitigate the environmental impact of fluorinated compounds. Investigations into the environmental fate, biotransformation, and human exposure to these compounds are crucial for assessing the risks associated with fluorine-containing substances, including this compound (D’eon & Mabury, 2011).
Materials Science Applications
Synthesis and Application in Material Science : this compound's chemical properties make it an important reagent in the synthesis of fluoropolymer materials. Its role in initiating polymerization reactions or modifying material properties underscores its significance in developing advanced materials. The exploration of this compound in creating high-performance polymers, coatings, and other fluorine-containing materials continues to push the boundaries of materials science, offering novel solutions to technical challenges (Puts et al., 2019).
Mechanism of Action
Target of Action
Cyanomethanesulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, acetylcholinesterase. As an electrophilic warhead, this compound binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the regulation of acetylcholine, leading to an accumulation of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. Acetylcholine plays a vital role in transmitting signals in the nervous system. When acetylcholinesterase is inhibited, it leads to an excess of acetylcholine, disrupting normal signal transmission .
Pharmacokinetics
Like other sulfonyl fluorides, it is expected to have a balance of reactivity and stability that makes it attractive for various applications
Result of Action
The primary result of this compound’s action is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This can disrupt normal signal transmission in the nervous system . The exact molecular and cellular effects of this compound’s action depend on the specific context and environment in which it is used.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals or compounds can affect its reactivity and stability Additionally, factors such as pH and temperature can also influence its action and efficacy
Safety and Hazards
Handling hazardous fluorinating reagents, like Cyanomethanesulfonyl fluoride, requires safety precautions . As F2 gas hydrolyzes very rapidly to form HF and oxygen difluoride (OF2) on contact with moisture in the air, in the body, or in the process mixture, burns must be treated as an exposure to HF . Understanding the hazards and reactivity of F2, having safety protocols in place, and implementation of advanced safety training to personnel are vital .
Future Directions
Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination .
Biochemical Analysis
Biochemical Properties
Cyanomethanesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an enzyme inhibitor. It interacts with several enzymes, including acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine, affecting neurotransmission . Additionally, this compound interacts with other proteins and biomolecules, forming covalent bonds that result in the inhibition of their activity. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can affect cell signaling and neurotransmission . Moreover, this compound can induce oxidative stress and apoptosis in cells, impacting cellular health and function . The effects of this compound on cellular metabolism include the disruption of glycolysis and other metabolic pathways, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. It acts as an irreversible inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . This inhibition can lead to the accumulation of substrates and the disruption of normal biochemical processes. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat and light . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in chronic changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used in the study. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to energy production and utilization. It interacts with enzymes such as acetylcholinesterase, disrupting normal metabolic processes . This compound can also affect the tricarboxylic acid (TCA) cycle and other metabolic pathways by inhibiting key enzymes and altering metabolite levels . The impact of this compound on metabolic flux can lead to changes in cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
cyanomethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJRRPZQOZAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)
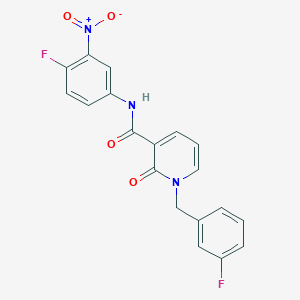
![4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2569122.png)
![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)
![Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate](/img/structure/B2569126.png)
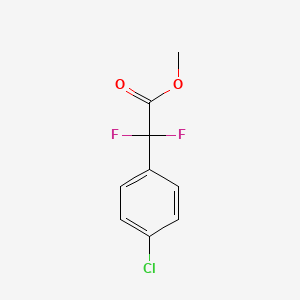
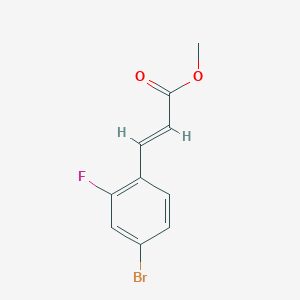
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2569130.png)
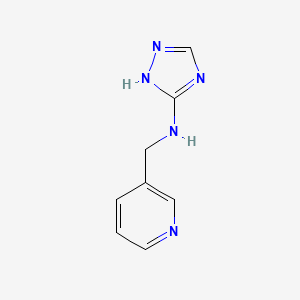
![3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2569132.png)
![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)
![3-[2,5-Bis(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2569135.png)
